Cas no 84278-00-2 (2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose)

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose structure
84278-00-2 structure
Produktname:2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
CAS-Nr.:84278-00-2
MF:C14H19N3O9
MW:373.315364122391
MDL:MFCD02683262
CID:707167
PubChem ID:10904812

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
    • D-Galactopyranose,2-azido-2-deoxy-, 1,3,4,6-tetraacetate
    • (3R,4R,5R,6R)-6-(acetoxymethyl)-3-azidotetrahydro-2H-pyran-2,4,5-triyl triacetate
    • 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranoside
    • 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactose
    • 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-ga
    • 2-deoxy-2-azido-1,3,4,6-tetra-O-acetyl-D-galactopyranoside
    • peracetyl 2-azido-2-deoxygalactoside
    • 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
    • DTXSID10447866
    • [(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate
    • 84278-00-2
    • MFCD02683262
    • QKGHBQJLEHAMKJ-RQICVUQASA-N
    • AKOS025295799
    • [(2R,3R,4R,5R)-3,4,6-TRIS(ACETYLOXY)-5-AZIDOOXAN-2-YL]METHYL ACETATE
    • 2-Azido-2-deoxy-D-galactose tetraacetate
    • 2-azido-2-deoxy-1,3,4,6-tetra-O-acetyl-alpha,beta-D-galactopyranose
    • W-203910
    • SCHEMBL18857676
    • 2-Azido-D-galactose tetraacetate, >=97% (HPLC)
    • 2-AZIDO-2-DEOXY-1,3,4,6-TETRA-O-ACETYL-ALPHA/BETA-D-GALACTOPYRANOSE
    • MDL: MFCD02683262
    • Inchi: 1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1
    • InChI-Schlüssel: QKGHBQJLEHAMKJ-RQICVUQASA-N
    • Lächelt: O([C@H]1[C@@H](COC(=O)C)OC(OC(=O)C)[C@H](N=[N+]=[N-])[C@H]1OC(=O)C)C(=O)C

Berechnete Eigenschaften

  • Genaue Masse: 373.11200
  • Monoisotopenmasse: 373.11212919g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 26
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 617
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topologische Polaroberfläche: 129Ų

Experimentelle Eigenschaften

  • Schmelzpunkt: 113-114°C
  • PSA: 164.18000
  • LogP: -0.16744

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Sicherheitsinformationen

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
A824850-1g
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
1g
$ 322.00 2023-04-19
Apollo Scientific
BICL4261-500mg
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
84278-00-2 98% min
500mg
£404.00 2024-08-03
TRC
A824850-100mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
100mg
$ 75.00 2023-04-19
TRC
A824850-500mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
500mg
$ 184.00 2023-04-19
abcr
AB176176-1g
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-alpha/beta-D-galactopyranose; .
84278-00-2
1g
€999.80 2023-09-15
abcr
AB176176-250mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-alpha/beta-D-galactopyranose; .
84278-00-2
250mg
€363.10 2023-09-15
A2B Chem LLC
AB61242-250mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
250mg
$198.00 2024-04-19
A2B Chem LLC
AB61242-500mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2 Min. 98% [1H-NMR]
500mg
$348.00 2024-04-19
A2B Chem LLC
AB61242-1g
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2 Min. 98% [1H-NMR]
1g
$542.00 2024-04-19
abcr
AB176176-1 g
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-alpha/beta-D-galactopyranose; .
84278-00-2
1 g
€999.80 2023-07-20

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Pyridine ;  0 °C; 2 h, 0 °C
1.2 Reagents: Triethylamine Catalysts: Copper sulfate Solvents: Water ;  overnight, rt
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt; overnight, rt
Referenz
Cytotoxic properties of D-gluco-, D-galacto- and D-manno-configured 2-amino-2-deoxy-glycerolipids against epithelial cancer cell lines and BT-474 breast cancer stem cells
Samadder, Pranati; Xu, Yaozu ; Schweizer, Frank; Arthur, Gilbert, European Journal of Medicinal Chemistry, 2014, 78, 225-235

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  4-(Dimethylamino)pyridine
Referenz
A straightforward α-selective aromatic glycosylation and its application for stereospecific synthesis of 4-methylumbelliferyl α-T-antigen
Chang, Shih-Sheng; Lin, Chun-Cheng; Li, Yaw-Kuen; Mong, Kwok-Kong Tony, Carbohydrate Research, 2009, 344(4), 432-438

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Trifluoromethanesulfonyl azide Catalysts: Copper sulfate Solvents: Methanol ,  Toluene ,  Water ;  36 h, rt
1.2 Reagents: Pyridine ;  rt
Referenz
A safe and convenient method for the preparation of triflyl azide, and its use in diazo transfer reactions to primary amines
Titz, Alexander; Radic, Zorana; Schwardt, Oliver; Ernst, Beat, Tetrahedron Letters, 2006, 47(14), 2383-2385

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  1H-Imidazole-1-sulfonyl azide Catalysts: Copper sulfate Solvents: Methanol ;  12 - 14 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, rt
1.3 Reagents: Water
Referenz
Immunological Response from an Entirely Carbohydrate Antigen: Design of Synthetic Vaccines Based on Tn-PS A1 Conjugates
De Silva, Ravindra A.; Wang, Qianli; Chidley, Tristan; Appulage, Dananjaya K.; Andreana, Peter R., Journal of the American Chemical Society, 2009, 131(28), 9622-9623

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Trifluoromethanesulfonyl azide Catalysts: Copper sulfate pentahydrate Solvents: Methanol ,  Toluene ;  overnight, rt
1.2 Reagents: Pyridine ,  4-(Dimethylamino)pyridine ;  0 °C; 0 °C → rt; 1 d, rt
1.3 Solvents: Methanol ;  rt
Referenz
Synthesis aided structural determination of amyloid-β(1-15) glycopeptides, new biomarkers for Alzheimer's disease
Wang, Peng; Nilsson, Jonas; Brinkmalm, Gunnar; Larson, Goran; Huang, Xuefei, Chemical Communications (Cambridge, 2014, 50(95), 15067-15070

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Imidazole-1-sulfonyl azide hydrochloride Catalysts: Copper sulfate Solvents: Methanol ;  overnight, rt
1.2 Reagents: Pyridine ;  overnight, rt
Referenz
A Traceless Staudinger Reagent To Deliver Diazirines
Ahad, Ali M.; Jensen, Stephanie M.; Jewett, John C., Organic Letters, 2013, 15(19), 5060-5063

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 15 min, 0 °C
1.2 Catalysts: Copper sulfate pentahydrate ;  0 °C; 2 h, 0 °C
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  Pyridine ;  0 °C; 0 °C → rt; 3 h, rt
1.4 Reagents: Water ;  cooled
Referenz
Synthesis of di- and tri-saccharide fragments of Salmonella typhi Vi capsular polysaccharide and their Zwitterionic analogs
Fusari, Matteo; Fallarini, Silvia; Lombardi, Grazia; Lay, Luigi, Bioorganic & Medicinal Chemistry, 2015, 23(23), 7439-7447

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Pyridine ;  15 h, rt
Referenz
Stereoselective entry into the D-GalNAc series starting from the D-Gal one: a new access to N-acetyl-D-galactosamine and derivatives thereof
Guazzelli, Lorenzo; Catelani, Giorgio; D'Andrea, Felicia; Giannarelli, Alessia, Carbohydrate Research, 2009, 344(3), 298-303

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Dichloromethane ,  Water ;  5 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate Catalysts: Copper sulfate Solvents: Methanol ,  Water ;  rt; 6 h, rt
1.3 Reagents: Pyridine ;  rt → 0 °C
1.4 overnight, rt
Referenz
Discovery of 4,6-O-Thenylidene-β-D-glucopyranoside-(2''-acetamido, 3''-acetyl-di-S-5-fluorobenzothizole/5-fluorobenzoxazole)-4'-demethylepipodophyllotoxin as Potential Less Toxic Antitumor Candidate Drugs by Reducing DNA Damage and Less Inhibition of PI3K
Cheng, Jie; Zhao, Wei; Yao, Hui; Shen, Yuemao; Zhang, Youming; et al, Journal of Medicinal Chemistry, 2020, 63(6), 2877-2893

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Acetonitrile ;  rt → 0 °C; 5 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Triethylamine Catalysts: Copper sulfate Solvents: Pyridine ;  rt → 0 °C; 0 °C; 0 °C → rt; 12 h, rt
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt
Referenz
An efficient and improved procedure for preparation of triflyl azide and application in catalytic diazotransfer reaction
Yan, Ri-Bai; Yang, Fan; Wu, Yanfen; Zhang, Li-He; Ye, Xin-Shan, Tetrahedron Letters, 2005, 46(52), 8993-8995

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Water
1.2 Reagents: Pyridinium chlorochromate Catalysts: Copper sulfate
1.3 Reagents: Pyridine ,  4-(Dimethylamino)pyridine
Referenz
Metal catalyzed diazo transfer for the synthesis of azides from amines
Alper, Phil B.; Hung, Shang-Cheng; Wong, Chi-Huey, Tetrahedron Letters, 1996, 37(34), 6029-6032

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  1H-Imidazole-1-sulfonyl azide Catalysts: Copper sulfate pentahydrate Solvents: Methanol ;  18 h, rt
1.2 Reagents: Pyridine ;  3 h, rt
1.3 Reagents: Water
Referenz
Fluorescence-activated cell sorting and directed evolution of α-N-acetylgalactosaminidases using a quenched activity-based probe (qABP)
Kalidasan, Kamaladasan; Su, Ying; Wu, Xiaoyuan; Yao, Shao Q.; Uttamchandani, Mahesh, Chemical Communications (Cambridge, 2013, 49(65), 7237-7239

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Copper sulfate ,  Imidazole-1-sulfonyl azide hydrochloride Solvents: Methanol ;  rt
1.2 Reagents: Pyridine ;  rt
Referenz
Synthesis of the tumor associative α-aminooxy disaccharide of the TF antigen and its conjugation to a polysaccharide immune stimulant
Bourgault, Jean Paul; Trabbic, Kevin R.; Shi, Mengchao; Andreana, Peter R., Organic & Biomolecular Chemistry, 2014, 12(11), 1699-1702

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonyl azide
Referenz
Total Synthesis of Lipoteichoic Acid of Streptococcus pneumoniae
Pedersen, Christian Marcus; Figueroa-Perez, Ignacio; Lindner, Buko; Ulmer, Artur J.; Zaehringer, Ulrich; et al, Angewandte Chemie, 2010, 49(14), 2585-2590

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Copper sulfate ,  Imidazole-1-sulfonyl azide hydrochloride Solvents: Methanol ;  2 h, rt
1.2 Reagents: Pyridine ;  16 h, rt
Referenz
Enhanced Binding and Reduced Immunogenicity of Glycoconjugates Prepared via Solid-State Photoactivation of Aliphatic Diazirine Carbohydrates
Congdon, Molly D. ; Gildersleeve, Jeffrey C., Bioconjugate Chemistry, 2021, 32(1), 133-142

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Dichloromethane ,  Water ;  rt → 0 °C; 2 h, cooled
1.2 Reagents: Sodium bicarbonate ,  Copper sulfate Solvents: Methanol ,  Water ;  40 h, rt
1.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, rt
Referenz
Cowpea mosaic virus capsid: a promising carrier for the development of carbohydrate based antitumor vaccines
Miermont, Adeline; Barnhill, Hannah; Strable, Erica; Lu, Xiaowei; Wall, Katherine A.; et al, Chemistry - A European Journal, 2008, 14(16), 4939-4947

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Imidazole-1-sulfonyl azide hydrochloride Catalysts: Copper sulfate Solvents: Methanol ,  Water ;  2.5 h, rt
1.2 Reagents: Triethylamine ;  3 h, rt
Referenz
Synthesis of an isotopically-labeled antarctic fish antifreeze glycoprotein probe
Wojnar, Joanna M.; Evans, Clive W.; DeVries, Arthur L.; Brimble, Margaret A., Australian Journal of Chemistry, 2011, 64(6), 723-731

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Raw materials

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Preparation Products

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Verwandte Literatur

Empfohlene Lieferanten
钜澜化工科技(青岛)有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
atkchemica
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
atkchemica
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
BIOOKE MICROELECTRONICS CO.,LTD